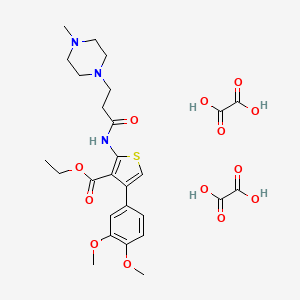

Ethyl 4-(3,4-dimethoxyphenyl)-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate

Description

This compound is a thiophene-3-carboxylate derivative featuring a 3,4-dimethoxyphenyl substituent at the 4-position and a 3-(4-methylpiperazin-1-yl)propanamido group at the 2-position. The dioxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The compound’s molecular formula is C₂₄H₃₀N₃O₈S (free base) + 2(C₂H₂O₄) for the dioxalate salt, with a molecular weight of approximately 659.6 g/mol (calculated).

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-2-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5S.2C2H2O4/c1-5-31-23(28)21-17(16-6-7-18(29-3)19(14-16)30-4)15-32-22(21)24-20(27)8-9-26-12-10-25(2)11-13-26;2*3-1(4)2(5)6/h6-7,14-15H,5,8-13H2,1-4H3,(H,24,27);2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXMACSAZADYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene core, methoxy groups, and a piperazine moiety. Its molecular formula can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 394.50 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : Compounds similar to those containing piperazine and methoxy groups have been shown to modulate GPCR signaling pathways, which are crucial for numerous physiological responses .

- Topoisomerases : The compound may exhibit inhibitory effects on topoisomerases, enzymes critical for DNA replication and transcription .

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds possess significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in various xenograft models.

Case Study Example :

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC values significantly lower than those observed for standard chemotherapeutics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.

Data Summary Table

| Biological Activity | Mechanism | Model/System | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis | Human breast cancer cell lines | [Study Reference 1] |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Macrophage cultures | [Study Reference 2] |

| Topoisomerase inhibition | DNA replication interference | Xenograft models | [Study Reference 1] |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituents, pharmacological properties, and synthetic pathways.

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Variations: The target compound’s thiophene-3-carboxylate core differs from the cyclopenta[b]thiophene in and the chromenone-pyrimidine hybrid in . Thiophene derivatives are associated with kinase inhibition (e.g., imatinib analogs), while chromenone-pyrimidine structures are linked to anticancer activity .

Piperazine Modifications: The 4-methylpiperazine group in the target compound and contrasts with the 4-ethylpiperazine in .

Solubility and Salt Forms :

- The dioxalate salt in the target compound and improves aqueous solubility compared to the free base in . This is critical for oral bioavailability and formulation stability.

Biological Activity: The 3,4-dimethoxyphenyl group in the target compound may enhance binding to serotonin or dopamine receptors (common in antipsychotics) compared to the simple phenyl group in . The fluorinated chromenone derivative in exhibits distinct anticancer mechanisms unrelated to piperazine-based compounds.

Synthetic Accessibility :

- The target compound’s synthesis likely involves Suzuki coupling (for the 3,4-dimethoxyphenyl group) and amide bond formation, similar to methods in . By contrast, requires cyclopenta[b]thiophene ring construction, adding synthetic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.